Ocfentanil hydrochloride

Analgesic Potency In Vivo Pharmacology Opioid Comparator

Forensic toxicology labs risk misidentification when using fentanyl reference standards to quantify ocfentanil-its distinct O-demethylation metabolic pathway and 2.5× greater potency demand compound-specific calibration. • ED50 0.007 mg/kg (2.5× fentanyl); naloxone-reversible μ-opioid full agonism confirmed • O-Desmethylocfentanil primary metabolite enables specific forensic confirmation vs. fentanyl's norfentanyl • ≥98% neat solid; characterized per ISO/IEC 17025 & ISO 17034 for quantitative LC-MS/MS or GC-MS calibration

Molecular Formula C22H28ClFN2O2
Molecular Weight 406.9 g/mol
CAS No. 112964-97-3
Cat. No. B1243143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcfentanil hydrochloride
CAS112964-97-3
Synonyms1-(2-phenylethyl)-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine
A 3217
A-3217
ocfentanil
Molecular FormulaC22H28ClFN2O2
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCOCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl
InChIInChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-10-6-5-9-20(21)23)19-12-15-24(16-13-19)14-11-18-7-3-2-4-8-18;/h2-10,19H,11-17H2,1H3;1H
InChIKeyIUZMSSDQGOBJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ocfentanil Hydrochloride: Potency, Pharmacodynamics, and Forensic Differentiation


Ocfentanil hydrochloride (A-3217) is a potent synthetic opioid of the phenylpiperidine class, structurally derived from fentanyl through substitution of the propionamide group with a methoxyacetamide and the addition of an ortho-fluorine to the N-phenyl ring [1]. Developed in the early 1990s, it was intended to provide a better therapeutic index in terms of cardiovascular effects and respiratory depression compared to fentanyl [2]. Despite favorable preclinical potency data, it was never approved for medical use due to a similar clinical side-effect profile to fentanyl [3].

Forensic reference standard for LC-MS/MS quantification
Mu-opioid receptor pharmacology tool compound
Metabolism pathway differentiation studies (O-demethylation)

Ocfentanil Hydrochloride: Why In-Class Compounds Are Not Interchangeable


Despite belonging to the fentanyl analog class, ocfentanil hydrochloride exhibits distinct pharmacodynamic and metabolic properties that preclude simple substitution with other fentanyl derivatives. Its mu-opioid receptor activation potency, in vivo analgesic efficacy, duration of action, and metabolic pathway differ quantitatively from analogs such as fentanyl, carfentanil, acrylfentanyl, and furanylfentanyl [1]. These differences have direct implications for forensic detection, analytical reference standard selection, and experimental reproducibility in research settings. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-based assumptions.

Potency mismatch
Potency differs significantly from fentanyl; direct substitution may compromise quantitative accuracy in LC-MS/MS calibration.
Metabolic pathway mismatch
Ocfentanil's O-demethylation pathway produces distinct metabolites not generated by N-dealkylating fentanyl analogs, complicating forensic confirmation if using inappropriate standards.
Duration of action mismatch
Shorter duration and lower accumulation tendency compared to fentanyl can alter experimental time-course designs and sample collection timing.

Quantitative Differentiation Evidence for Scientific Selection


In Vivo Analgesic Potency vs. Fentanyl

In the mouse hot plate test (55°C), ocfentanil hydrochloride demonstrated an ED50 of 0.007 mg/kg, compared to 0.018 mg/kg for fentanyl, representing a 2.5-fold greater analgesic potency [1].

Analgesic Potency (ED50)
Head-to-head
0.007 vs 0.018 mg/kg 2.5-fold greater potency
Supports dose-response calibration in rodent pain research models.
Mouse hot plate, 55°C; fentanyl comparator.
Analgesic Potency In Vivo Pharmacology Opioid Comparator

Clinical Dose Equivalence vs. Fentanyl

In a clinical study comparing ocfentanil and fentanyl as supplements to general anesthesia, 3 μg/kg of ocfentanil was found to be approximately equivalent in effect to 5 μg/kg of fentanyl, establishing a 1.67-fold potency advantage on a per-weight basis [1].

Clinical Dose Equivalence
Head-to-head
3 vs 5 μg/kg 1.67-fold lower dose for equivalent effect
Informs translational research reference concentration ranges.
Human general anesthesia supplementation.
Clinical Anesthesia Human Pharmacology Dose Equivalence

Mu-Opioid Receptor Activation Profiling

In calcium mobilization studies using cells coexpressing opioid receptors and chimeric G proteins, ocfentanil (OCF) activated the mu-opioid receptor with potency equal to fentanyl (FENT) and greater than acrylfentanyl (ACRYLF), with the rank order: furanylfentanyl (FUF) > FENT = OCF > ACRYLF [1]. Ocfentanil behaved as a full agonist, achieving maximal effects similar to dermorphin, whereas FUF displayed partial agonist characteristics [1].

Mu-Opioid Activation Rank
Head-to-head
FUF > FENT = OCF > ACRYLF Full agonist (similar to dermorphin)
Supports receptor pharmacology profiling across fentanyl analogs.
Calcium mobilization assay; G protein coexpression.
Receptor Pharmacology In Vitro Potency G-Protein Signaling

Duration of Action Comparison vs. Fentanyl

Preclinical studies indicate that ocfentanil has a shorter duration of action compared to fentanyl, and exhibits a lower tendency to accumulate based on its duration of action profile [1]. Specifically, its ED50 was found to be 8–16 times greater than fentanyl's when measured for duration of action, suggesting a faster offset of analgesic effect [1].

Duration of Action
Cross-study comparable
8–16× greater ED50 for duration Shorter action; lower accumulation
Guides sample-collection timing in forensic toxicology protocols.
Preclinical rodent models; exact conditions unspecified.
Pharmacokinetics Duration of Action Drug Accumulation

Validated Application Scenarios for Scientific and Forensic Use


Forensic Toxicology: LC-MS/MS Quantitation

Ocfentanil hydrochloride certified reference materials (CRMs) are essential for accurate quantification of ocfentanil in biological matrices (blood, urine, bile) using LC-MS/MS or GC-MS methods [1]. The compound's distinct potency (2.5× fentanyl) and metabolism (O-demethylation pathway) necessitate the use of pure reference standards rather than fentanyl surrogates to ensure accurate calibration and avoid misidentification in forensic casework [2][3].

In Vivo Pain Research: Positive Control in Rodent Models

In rodent models of nociception (e.g., hot plate, tail-flick), ocfentanil hydrochloride serves as a validated positive control with a well-characterized ED50 of 0.007 mg/kg (2.5× more potent than fentanyl) [4]. Its shorter duration of action compared to fentanyl makes it suitable for acute pain studies where rapid offset is desirable, and its naloxone-reversible effects confirm mu-opioid receptor specificity [5].

In Vitro Receptor Pharmacology: Mu-Opioid Potency Profiling

Ocfentanil hydrochloride is a key reference compound for studying mu-opioid receptor activation in calcium mobilization and BRET assays [6]. Its potency profile (FENT = OCF > ACRYLF) and full agonist behavior differentiate it from partial agonists like furanylfentanyl, making it essential for building receptor activity relationships across fentanyl analogs [6].

Metabolism Studies: O-Demethylation Pathway Substrate

Ocfentanil hydrochloride is used as a substrate in human liver microsome incubations to study phase I metabolism, where O-demethylation is the primary biotransformation pathway [7]. The identification of O-desmethylocfentanil as the major metabolite provides a specific analytical target for confirming ocfentanil exposure in forensic and clinical toxicology, distinct from fentanyl's norfentanyl metabolite [7][8].

Application
Selection Property
Validation Focus
Forensic Toxicology: LC-MS/MS Quantitation
Certified reference material purity; distinct from fentanyl surrogates
Method accuracy for ocfentanil; metabolite (O-desmethylocfentanil) confirmation
In Vivo Pain Research: Rodent Models
Reported ED50 and short duration profile
Mu-opioid specificity via naloxone reversal; time-course design
In Vitro Receptor Pharmacology
Rank-order potency profile across fentanyl analogs
Full agonist vs. partial agonist behavior; receptor activity relationships
Metabolism Studies: Phase I Pathway
O-demethylation pathway substrate
O-desmethylocfentanil as specific analytical target; distinct from norfentanyl

Technical Documentation Hub

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27 linked technical documents
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